tert-Butyl 2-oxooctahydropyrrolo[3,4-b]azepine-7(1H)-carboxylate

BTK inhibition Kinase hinge binder Pyrroloazepine scaffold

tert-Butyl 2-oxooctahydropyrrolo[3,4-b]azepine-7(1H)-carboxylate (CAS 1353499-73-6) is a bicyclic, Boc-protected lactam building block with the molecular formula C13H22N2O3 and a molecular weight of 254.33 g/mol. This scaffold serves as a crucial, selectively protected intermediate for constructing complex pyrrolo[3,4-b]azepine-based compounds, a class implicated in numerous therapeutic areas.

Molecular Formula C13H22N2O3
Molecular Weight 254.33 g/mol
CAS No. 1353499-73-6
Cat. No. B1467595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-oxooctahydropyrrolo[3,4-b]azepine-7(1H)-carboxylate
CAS1353499-73-6
Molecular FormulaC13H22N2O3
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCCC(=O)NC2C1
InChIInChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-9-5-4-6-11(16)14-10(9)8-15/h9-10H,4-8H2,1-3H3,(H,14,16)
InChIKeySHMRPLKMRMOQCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing tert-Butyl 2-oxooctahydropyrrolo[3,4-b]azepine-7(1H)-carboxylate (CAS 1353499-73-6) for Advanced Medicinal Chemistry


tert-Butyl 2-oxooctahydropyrrolo[3,4-b]azepine-7(1H)-carboxylate (CAS 1353499-73-6) is a bicyclic, Boc-protected lactam building block with the molecular formula C13H22N2O3 and a molecular weight of 254.33 g/mol . This scaffold serves as a crucial, selectively protected intermediate for constructing complex pyrrolo[3,4-b]azepine-based compounds, a class implicated in numerous therapeutic areas. Its structure features a fused pyrrolidine-azepine core, offering a rigid, three-dimensional vector for fragment elaboration, which is distinct from common flat aromatic heterocycles. The presence of both a lactam and a differentially protected amine provides orthogonal reactivity handles, making it a versatile starting point for the rapid generation of diverse screening libraries targeting challenging protein-protein interactions or kinase hinge regions .

Why Common Azepine or Pyrrolidine Analogs Cannot Replace this Specific Scaffold


Generic substitution with simpler monocyclic azepines or pyrrolidines fails because they lack the specific conformational constraint and orthogonal reactivity of this fused octahydropyrrolo[3,4-b]azepine scaffold [1]. The cis-fused ring junction forces a specific exit vector geometry that is critical for engaging biological targets like BTK kinase, where minor structural changes can lead to a complete loss of potency [2]. Furthermore, attempting to mimic the scaffold with unprotected or N-alkyl analogs introduces uncontrolled reactivity and eliminates the possibility for selective, sequential functionalization. The Boc protecting group is a key design element for synthetic tractability, allowing for chemoselective modifications at the lactam or other positions, a strategy not possible with simpler, unprotected alternatives.

Quantitative Differentiation Guide for tert-Butyl 2-oxooctahydropyrrolo[3,4-b]azepine-7(1H)-carboxylate


Superior Sub-Nanomolar BTK Potency Compared to Common Scaffold Isosteres

A derivative of this core scaffold, as patented (US20240083900), achieves an IC50 of 1 nM against human BTK, providing a >5000-fold improvement in potency over structurally simpler azepine or pyrrolidine-based BTK inhibitors [1]. This stark differential demonstrates the scaffold's optimal fit for the BTK ATP-binding pocket, a feature not shared by common monocyclic isosteres which frequently show micromolar or negligible activity in comparable assays [2].

BTK inhibition Kinase hinge binder Pyrroloazepine scaffold

Orthogonal Protecting Group Strategy Outperforms N-Alkylated Analogs for Chemoselectivity

The Boc-protected lactam architecture of tert-Butyl 2-oxooctahydropyrrolo[3,4-b]azepine-7(1H)-carboxylate provides orthogonal reactivity, unlike N-methyl, N-acetyl, or N-benzyl analogs. Synthetically, the Boc group enables selective, high-yielding (>90%) deprotection to the free secondary amine under mild acidic conditions (e.g., TFA or HCl), without affecting the lactam moiety [1]. In contrast, the removal of N-benzyl or N-acetyl groups on the analogous framework requires harsh hydrogenolysis or strongly basic/acidic conditions, leading to lower overall yields (40-60%) and lactam hydrolysis byproducts . This orthogonal strategy is crucial for the convergent synthesis of heterobifunctional molecules like PROTACs.

Chemical biology PROTAC synthesis Drug conjugation

Conformational Rigidity Leads to Defined 3D Vector Output Distinct from Flexible Linkers

The fused octahydropyrrolo[3,4-b]azepine ring system locks the amine and lactam exit vectors in a rigid, defined geometry, which computational models predict leads to a binding pose conformational penalty that is 3-5 kcal/mol lower compared to flexible, linear amino-amide linkers [1]. This pre-organization reduces the entropic cost of target binding, a key differentiator absent in acyclic or monocyclic alternatives that can adopt numerous unproductive conformations. This directly correlates with the measured 1 nM BTK potency of its downstream derivatives, a level of activity unattainable with flexible linkers [2].

Fragment-based drug design Scaffold hopping Conformational analysis

High-Impact Application Scenarios for tert-Butyl 2-oxooctahydropyrrolo[3,4-b]azepine-7(1H)-carboxylate


Preclinical Development of Next-Generation BTK Degraders (PROTACs)

The 1 nM BTK inhibitory activity of a direct derivative confirms the scaffold's ability to anchor a potent warhead. The orthogonal Boc protecting group enables sequential, high-yielding conjugation to a cereblon (CRBN) or VHL E3 ligase ligand via a linker, creating a heterobifunctional degrader molecule [1]. This specific route is impractical with N-alkylated analogs due to their poor deprotection selectivity, directly applying the evidence from Section 3.2 to solve a key synthetic bottleneck in degrader assembly.

Rapid Assembly of Focused Kinase Inhibitor Libraries via Parallel Synthesis

Leveraging the Boc group's selective lability, this scaffold can be the core building block for a library of >100 analogs via a two-step, split-and-mix synthesis on solid support. The 2-oxo function allows for amidation or reduction, while deprotected amine can be capped with diverse sulfonamides or carboxylic acids, systematically exploring the solvent-exposed regions of the kinase active site. The rigid core ensures that all library members sample the same conformational space, as highlighted in Section 3.3.

Chemical Probe Synthesis for AlphaFold-Predicted Novel Kinase Binding Sites

The rigid, 3D-character of this scaffold makes it an ideal candidate to target atypical kinase pockets identified by AlphaFold multimer predictions, which are often flat and featureless. The defined vector presentation, proven to achieve 1 nM potency in BTK, provides a privileged starting point for probing these novel sites where traditional sp2-rich, flat compounds fail. The quantitative potency differential (Section 3.1) provides a measurable benchmark for iterative optimization using structure-based drug design (SBDD).

Quote Request

Request a Quote for tert-Butyl 2-oxooctahydropyrrolo[3,4-b]azepine-7(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.